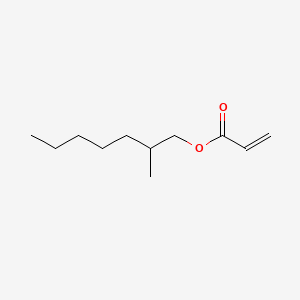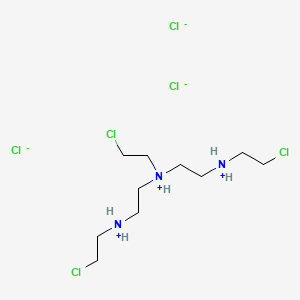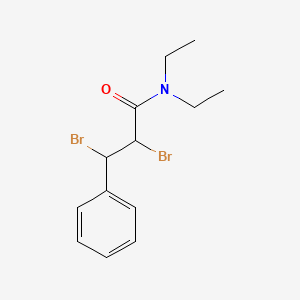
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide is an organic compound with the molecular formula C₁₃H₁₇Br₂NO. It is characterized by the presence of two bromine atoms, a phenyl group, and a diethylamide group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide typically involves the bromination of n,n-diethyl-3-phenylpropanamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide . The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding dehalogenated amide.
Scientific Research Applications
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide involves its interaction with molecular targets through its bromine atoms and amide group. The bromine atoms can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various molecular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a phenyl group.
Properties
CAS No. |
6628-47-3 |
|---|---|
Molecular Formula |
C13H17Br2NO |
Molecular Weight |
363.09 g/mol |
IUPAC Name |
2,3-dibromo-N,N-diethyl-3-phenylpropanamide |
InChI |
InChI=1S/C13H17Br2NO/c1-3-16(4-2)13(17)12(15)11(14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
InChI Key |
ZNLSNPVEZHLCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C(C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



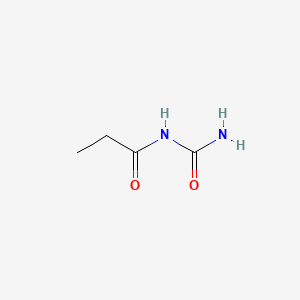
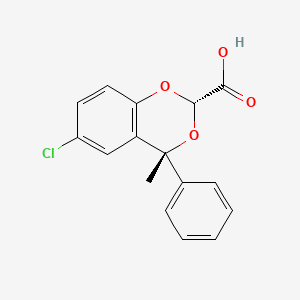
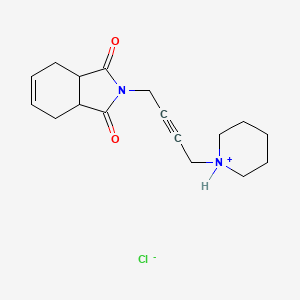
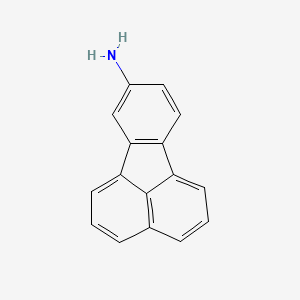
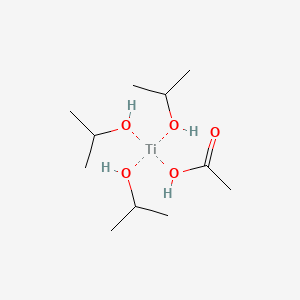

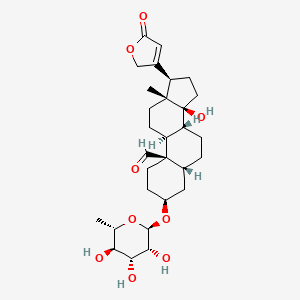
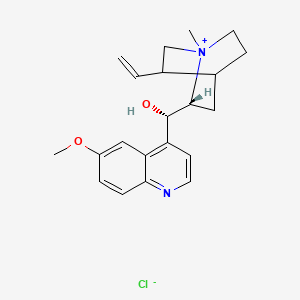

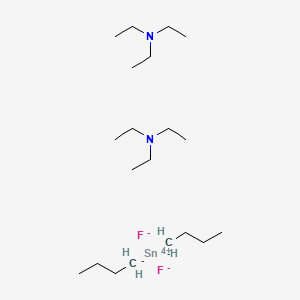
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
